molecular formula C17H23NO5 B8199444 2-((1-(tert-Butoxycarbonyl)azetidin-3-yl)methoxy)-5-methylbenzoic acid

2-((1-(tert-Butoxycarbonyl)azetidin-3-yl)methoxy)-5-methylbenzoic acid

Cat. No.: B8199444
M. Wt: 321.4 g/mol
InChI Key: AJKYUCYJNIBKMP-UHFFFAOYSA-N
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Description

2-((1-(tert-Butoxycarbonyl)azetidin-3-yl)methoxy)-5-methylbenzoic acid: is a complex organic compound featuring a benzoic acid core substituted with a tert-butoxycarbonyl-protected azetidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available 5-methylsalicylic acid and tert-butoxycarbonyl-protected azetidine.

    Step 1 Esterification: The carboxylic acid group of 5-methylsalicylic acid is esterified using methanol and a strong acid catalyst like sulfuric acid to form methyl 5-methylsalicylate.

    Step 2 Protection: The hydroxyl group of methyl 5-methylsalicylate is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of imidazole.

    Step 3 Nucleophilic Substitution: The protected methyl 5-methylsalicylate undergoes nucleophilic substitution with tert-butoxycarbonyl-protected azetidine in the presence of a base such as sodium hydride (NaH) to form the desired product.

    Step 4 Deprotection: The final step involves deprotecting the silyl group using tetrabutylammonium fluoride (TBAF) to yield 2-((1-(tert-Butoxycarbonyl)azetidin-3-yl)methoxy)-5-methylbenzoic acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, employing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions (temperature, pressure, and reagent addition) is crucial for scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction of the carboxylic acid group to an alcohol can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: The azetidine moiety can participate in nucleophilic substitution reactions, where the tert-butoxycarbonyl group can be replaced by other functional groups under acidic conditions.

Common Reagents and Conditions

    Oxidation: KMnO₄ in aqueous solution under reflux conditions.

    Reduction: LiAlH₄ in dry ether at low temperatures.

    Substitution: Trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature.

Major Products

    Oxidation: Formation of 2-((1-(tert-Butoxycarbonyl)azetidin-3-yl)methoxy)-5-methylbenzoic acid derivatives with oxidized benzylic positions.

    Reduction: Conversion to 2-((1-(tert-Butoxycarbonyl)azetidin-3-yl)methoxy)-5-methylbenzyl alcohol.

    Substitution: Various substituted azetidine derivatives depending on the nucleophile used.

Scientific Research Applications

2-((1-(tert-Butoxycarbonyl)azetidin-3-yl)methoxy)-5-methylbenzoic acid: has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly in the development of novel antibiotics and anti-inflammatory drugs.

    Organic Synthesis:

    Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators due to its unique structural features.

    Material Science: The compound’s derivatives are explored for their potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 2-((1-(tert-Butoxycarbonyl)azetidin-3-yl)methoxy)-5-methylbenzoic acid exerts its effects is largely dependent on its application:

    Enzyme Inhibition: The azetidine moiety can interact with enzyme active sites, potentially inhibiting their activity by mimicking natural substrates or binding irreversibly.

    Receptor Modulation: The compound may modulate receptor activity by binding to specific receptor sites, altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    2-((1-(tert-Butoxycarbonyl)azetidin-3-yl)methoxy)benzoic acid: Lacks the methyl group at the 5-position, which can affect its reactivity and binding properties.

    2-((1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)methoxy)-5-methylbenzoic acid: Contains a pyrrolidine ring instead of an azetidine ring, leading to different steric and electronic properties.

    2-((1-(tert-Butoxycarbonyl)azetidin-3-yl)methoxy)-4-methylbenzoic acid: The methyl group is positioned differently, which can influence the compound’s overall chemical behavior.

Uniqueness

  • The presence of the azetidine ring and the specific positioning of the tert-butoxycarbonyl group and methyl group confer unique steric and electronic properties, making it a valuable intermediate in synthetic chemistry and a potential candidate for drug development.

Properties

IUPAC Name

5-methyl-2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]methoxy]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO5/c1-11-5-6-14(13(7-11)15(19)20)22-10-12-8-18(9-12)16(21)23-17(2,3)4/h5-7,12H,8-10H2,1-4H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJKYUCYJNIBKMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC2CN(C2)C(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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